2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide
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Overview
Description
2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of thiazolium salts, which are characterized by the presence of a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure includes an ethyl group, a nitro group, and a benzothiazolium moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of thiazole with ethyl iodide under controlled conditions to form 3-ethyl-2-thiazolinidylidene. This intermediate is then reacted with 3-methyl-6-nitrobenzothiazole in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methyl-2-thiazolinium iodide
- 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-thiazolinium iodide
- Thiazolium, 3-methyl-, iodide
Uniqueness
2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38586-42-4 |
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Molecular Formula |
C14H16IN3O2S2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[(3-ethyl-1,3-thiazolidin-2-ylidene)methyl]-3-methyl-6-nitro-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H16N3O2S2.HI/c1-3-16-6-7-20-14(16)9-13-15(2)11-5-4-10(17(18)19)8-12(11)21-13;/h4-5,8-9H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FKHXPKFYKOQQJX-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1CCS/C1=C\C2=[N+](C3=C(S2)C=C(C=C3)[N+](=O)[O-])C.[I-] |
Canonical SMILES |
CCN1CCSC1=CC2=[N+](C3=C(S2)C=C(C=C3)[N+](=O)[O-])C.[I-] |
Purity |
98 |
Origin of Product |
United States |
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